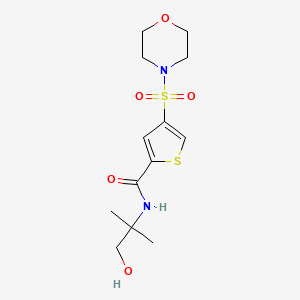![molecular formula C20H27N3O3 B5502872 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and development of piperazine derivatives have garnered interest in pharmaceutical chemistry due to their broad range of biological activities. Compounds with isoxazolyl carbonyl and phenoxyethyl groups attached to a piperazine backbone, similar to the compound , are often explored for their therapeutic potentials.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic chemical building blocks like aromatic aldehydes, furan, and piperazine. A common approach is the Mannich reaction, which allows the introduction of the piperazine moiety into the molecular structure (Kumar et al., 2017).
Molecular Structure Analysis
Molecular structure determination of such compounds is usually achieved through various spectroscopic methods, including IR, NMR (both ^1H and ^13C), and mass spectrometry. These techniques provide detailed insights into the molecular framework and the specific arrangement of functional groups (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo a range of chemical reactions, contingent on the functional groups attached to the core structure. These can include reactions with aldehydes, acyl chlorides, or isocyanates, leading to the formation of various substituted derivatives with diverse biological activities (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography provides insights into the crystal structure, offering information on molecular conformation and intermolecular interactions (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are influenced by the compound's molecular structure. Studies on analogous compounds have explored their reactivity towards nucleophilic and electrophilic agents, providing a basis for predicting the chemical behavior of similar molecules (Le Bihan et al., 1999).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Therapeutic Applications
Piperazine derivatives are recognized for their versatility in drug development, serving as core structures for the design of therapeutic agents targeting a variety of diseases. The structural motif of piperazine, as seen in 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine, is integral to the efficacy of pharmaceuticals addressing conditions such as depression, psychosis, anxiety, and more (Caccia, 2007). Piperazine's adaptability in medicinal chemistry stems from its capacity to engage with various biological targets, thereby facilitating the development of compounds with distinct therapeutic profiles.
Pharmacological Significance
The pharmacological relevance of piperazine derivatives extends beyond their initial scope, with research uncovering potential applications in antimicrobial, anticancer, and antiviral therapies (Rathi et al., 2016). This compound, by virtue of its structural characteristics, may contribute to this expanding therapeutic landscape, offering a foundation for the synthesis of novel agents that can address a wide range of pathological conditions.
Eigenschaften
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-16(2)14-17-15-19(26-21-17)20(24)23-10-8-22(9-11-23)12-13-25-18-6-4-3-5-7-18/h3-7,15-16H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZBXHPMRKPNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)
![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)